molecular formula C8H8N4S B1452455 4-Methyl-6-(1,3-thiazol-2-YL)pyrimidin-2-amine CAS No. 913322-48-2

4-Methyl-6-(1,3-thiazol-2-YL)pyrimidin-2-amine

Cat. No. B1452455
CAS RN: 913322-48-2
M. Wt: 192.24 g/mol
InChI Key: RNULSDNUWKDSSC-UHFFFAOYSA-N
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Description

4-Methyl-6-(1,3-thiazol-2-YL)pyrimidin-2-amine is a chemical compound with the molecular formula C8H8N4S. It belongs to the class of organic compounds known as aminopyrimidines and derivatives . This compound is also known by other names such as thiametoxam and Cruiser. Thiametoxam belongs to the neonicotinoid class of insecticides, which are widely used to control pests in agriculture and horticulture.


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides . The structures of the newly synthesized compounds are usually elucidated based on elemental analysis, spectral data, and alternative synthetic routes .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Scientific Research Applications

Antioxidant Properties

Thiazole derivatives, which include “4-Methyl-6-(1,3-thiazol-2-YL)pyrimidin-2-amine”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Inflammatory Applications

Thiazole derivatives have also been found to have anti-inflammatory properties . This means they can reduce inflammation and swelling. This could potentially be useful in the treatment of diseases such as arthritis or asthma.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial activity, meaning they can kill or inhibit the growth of microorganisms . This could potentially be used in the development of new antibiotics or antiseptics .

Antifungal Applications

Thiazole derivatives have been found to have antifungal properties . This means they can kill or inhibit the growth of fungi. This could be useful in the treatment of fungal infections .

Antiviral Properties

Thiazole derivatives have been found to have antiviral properties . This means they can inhibit the growth of viruses. This could potentially be used in the treatment of viral infections .

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This means they can kill cancer cells or inhibit their growth. This could potentially be used in the treatment of various types of cancer .

Neuroprotective Properties

Thiazole derivatives have been found to have neuroprotective properties . This means they can protect neurons from injury or degeneration. This could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer’s or Parkinson’s .

Diuretic Properties

Thiazole derivatives have been found to have diuretic properties . This means they can increase the amount of urine produced by the body. This could potentially be used in the treatment of conditions such as high blood pressure or edema .

properties

IUPAC Name

4-methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-5-4-6(12-8(9)11-5)7-10-2-3-13-7/h2-4H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNULSDNUWKDSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699328
Record name 4-Methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-(1,3-thiazol-2-YL)pyrimidin-2-amine

CAS RN

913322-48-2
Record name 4-Methyl-6-(2-thiazolyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913322-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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